Cas no 15591-75-0 (2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-)
15591-75-0 structure
Product Name:2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-
Numero CAS:15591-75-0
MF:C21H22O7
MW:386.395186901093
CID:163792
PubChem ID:5317013
Update Time:2025-04-19
2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-
- Cnidimine,Edultin
- Edultin, 8-(1-Acetoxy-isopropyl)-9-angeloyloxy-8,9-dihydro-2H-furo<2,3-h>-1-benzopyran
- Edultin
- Cnidimine
- [(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrouro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
- MLS000574916
- 15591-75-0
- CHEMBL1302068
- [(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
- CHEBI:175917
- HMS2224K16
- Q-100934
- SMR000156218
- Cnidimin
- (Z)-(8S,9R)-8-(2-Acetoxypropan-2-yl)-2-oxo-8,9-dihydro-2H-furo[2,3-h]chromen-9-yl 2-methylbut-2-enoate
- Libanotin
- (Z)-Cnidimine
- 2-Butenoic acid, 2-methyl-, (8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-yl ester, (2Z)
- FFCDTHIJWHJUQJ-WDZFZDKYSA-N
-
- Inchi: 1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(25-19(18)21(4,5)28-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
- Chiave InChI: FFCDTHIJWHJUQJ-JZWAJAMXSA-N
- Sorrisi: O1C2C=CC3C=CC(=O)OC=3C=2[C@H]([C@H]1C(C)(C)OC(C)=O)OC(/C(=C\C)/C)=O
Proprietà calcolate
- Massa esatta: 386.13656
- Massa monoisotopica: 386.13655304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 720
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 88.1Ų
Proprietà sperimentali
- PSA: 88.13
2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)- Letteratura correlata
-
C. D. Bevan,P. S. Marshall Nat. Prod. Rep. 1994 11 451
-
2. Structures of two dimers formed from oroselol with acidsVinayak S. Kamat,Thakur D. Audichya,Girish K. Trivedi,Sasanka C. Bhattacharyya J. Chem. Soc. Perkin Trans. 1 1975 204
15591-75-0 (2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-) Prodotti correlati
- 5058-13-9(Columbianadin)
- 81740-07-0(Praeruptorin B)
- 130848-06-5(Decursinol angelate)
- 83382-71-2(Praeruptorin C)
- 72463-77-5(Praeruptorin C)
- 150135-35-6(2-Butenoic acid,2-methyl-,(9R,10R)-9,10-dihydro-9-hydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-ylester, (2E)- (9CI))
- 73069-27-9(Praeruptorin A)
- 78478-28-1(Praeruptorin E)
- 13161-75-6(Pteryxin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti